molecular formula C13H11NO3 B15415619 N-Hydroxy-N-(4-phenoxyphenyl)formamide CAS No. 165550-82-3

N-Hydroxy-N-(4-phenoxyphenyl)formamide

Cat. No.: B15415619
CAS No.: 165550-82-3
M. Wt: 229.23 g/mol
InChI Key: CFPQVLUJEBRMQJ-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-phenoxyphenyl)formamide (CAS 165550-82-3) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its role as a core structural motif in the development of enzyme inhibitors. This compound features a retrohydroxamate (N-formylhydroxylamine) group, which is a key pharmacophore known to coordinate with zinc atoms in the active sites of metalloenzymes. Scientific literature highlights that this structural class, the phenoxyphenyl sulfone N-formylhydroxylamines, has been extensively investigated as potent and selective inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . MMPs are implicated in cancer progression and other diseases involving tissue remodeling, making inhibitors based on this scaffold valuable tools for oncological research . The phenoxyphenyl moiety contributes to the molecule's selectivity and pharmacokinetic properties. With a molecular formula of C13H11NO3 and an identifier of 73JWW88XQO, it is supplied as a high-purity compound for research applications . Researchers value this chemical for developing novel therapeutic agents, studying enzyme mechanisms, and exploring pathways in inflammatory and autoimmune disorders, given that related hydroxamic acid derivatives have demonstrated anti-inflammatory and immunomodulatory actions in patents . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

165550-82-3

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-hydroxy-N-(4-phenoxyphenyl)formamide

InChI

InChI=1S/C13H11NO3/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-10,16H

InChI Key

CFPQVLUJEBRMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The biological and physicochemical properties of formamide derivatives are heavily influenced by substituents on the aromatic ring and the nature of the hydroxamic acid side chain. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Electronic Effects Key Structural Features
N-Hydroxy-N-(4-phenoxyphenyl)formamide 4-phenoxyphenyl Electron-rich (O-Ph group) Bulky aromatic, hydrogen bonding
N-(4-Chlorophenyl)-N-hydroxyformamide 4-Cl Electron-withdrawing Increased lipophilicity
N-(4-Fluorophenyl)-N-hydroxyformamide 4-F Moderate electron-withdrawing Enhanced metabolic stability
N-(4-Nitrophenyl)-N-hydroxyformamide 4-NO2 Strong electron-withdrawing High reactivity, potential toxicity
N-(4-Methylphenyl)formamide 4-CH3 Electron-donating Improved crystallinity

Key Observations :

  • Electron-rich groups (e.g., phenoxy, methyl) enhance hydrogen bonding and crystal packing but may reduce metabolic stability.

Key Insights :

  • The phenoxyphenyl group in the target compound likely enhances MMP inhibition through π-π stacking in enzyme pockets.
  • Chlorophenyl derivatives exhibit antioxidant activity, suggesting substituent-dependent radical scavenging.
  • Nitro-containing analogs (e.g., FANFT) highlight metabolic risks, emphasizing the need for careful substituent selection.

Physicochemical Properties

Table 3: Physical and Metabolic Properties
Compound Name Solubility Crystallinity Metabolic Pathway
This compound Low (lipophilic) Moderate (H-bonding) Likely prostaglandin-mediated
N-(4-Methylphenyl)formamide Moderate High (dimers via N–H⋯O) Phase transitions observed
N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-... Low Not reported Demethylation via BBr3
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Low High (amide stacking) Hydrolysis-sensitive

Notable Trends:

  • Bulky substituents (e.g., phenoxy) reduce solubility but improve target binding.
  • Hydrogen-bonding motifs (e.g., N–H⋯O) enhance crystallinity, as seen in N-(4-methylphenyl)formamide.
Table 4: Hazard Profiles
Compound Name Toxicity Class (GHS) Key Risks
This compound Not reported (inferred Category 2) Potential organ toxicity
Formamide, N-(cyanomethyl)-N-(4-methoxyphenyl)- H302, H315, H319, H335 Oral toxicity, eye irritation
FANFT Carcinogenic (bladder) Prostaglandin-mediated activation

Implications :

  • Cyanomethyl and methoxy groups () correlate with higher toxicity, suggesting substituent-driven hazards.
  • Phenoxyphenyl derivatives require empirical toxicity testing to assess risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-N-(4-phenoxyphenyl)formamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves formylation of 4-phenoxyaniline derivatives. A multi-step approach includes:

  • Step 1 : Condensation of 4-phenoxyaniline with formic acid derivatives under reflux (e.g., using formic acid/acetic anhydride mixtures at 80–100°C) .
  • Step 2 : Hydroxylation via hydroxylamine hydrochloride in alkaline media (pH 9–11) to introduce the N-hydroxy group .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation and by monitoring intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (formyl proton), δ 6.8–7.4 ppm (aromatic protons), and δ 9.1 ppm (N–OH proton) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 258.1004 (C₁₃H₁₂NO₃⁺) with <2 ppm error .
  • IR Spectroscopy : Strong absorption at 1660 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–OH and N–H stretches) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the formyl group’s electrophilicity is quantified via Fukui indices .
  • Mechanistic Insights : Simulate transition states for hydroxylamine-mediated reactions using Gaussian 16 with the B3LYP/6-31G(d) basis set. Activation energies correlate with experimental yields .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ values with 95% confidence intervals) .
  • Structural Analog Comparison : Compare bioactivity with analogs like N-(4-hydroxyphenyl)formamide (IC₅₀ = 12 μM vs. 18 μM for the target compound) to identify substituent effects .
  • Meta-Analysis : Use PubChem BioAssay data (AID 485343) to cross-reference cytotoxicity and selectivity .

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